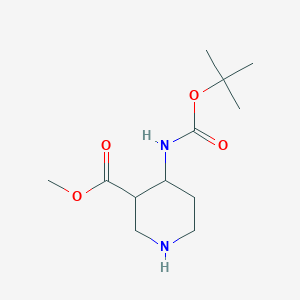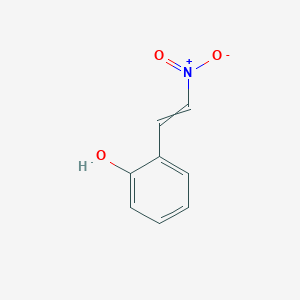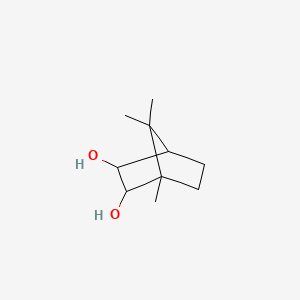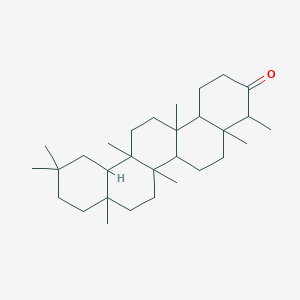![molecular formula C23H24N2O2 B13398918 (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] is a chemical compound known for its unique structure and properties. It is a bis-oxazoline derivative, which means it contains two oxazoline rings connected by a cyclopentylidene bridge. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] typically involves the reaction of cyclopentanone with (4S)-4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact reaction conditions can vary depending on the specific method used, but common conditions include the use of a solvent such as toluene and a catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] may involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] suitable for various applications.
化学反応の分析
Types of Reactions
2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The oxazoline rings can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazoline compounds.
科学的研究の応用
2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. The oxazoline rings and the cyclopentylidene bridge play a crucial role in its binding affinity and selectivity for different targets.
類似化合物との比較
2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] can be compared with other similar compounds, such as:
2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]: This compound has a methylene bridge instead of a cyclopentylidene bridge, which affects its chemical properties and reactivity.
2,2’-Cyclopentylidenebis[(4S)-4-isopropyl-2-oxazoline]: The presence of isopropyl groups instead of phenyl groups alters its steric and electronic properties.
The uniqueness of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] lies in its specific structure, which imparts distinct reactivity and selectivity in various applications.
特性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChIキー |
HLPYVXKTMXQMID-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 10,13-dimethyl-3,5'-dioxo-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B13398835.png)

![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)

![5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile](/img/structure/B13398854.png)


![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13398870.png)


![3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium](/img/structure/B13398888.png)
![2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene](/img/structure/B13398900.png)

![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)
